2-Amino-4-hydroxy-6,8-dimethylquinoline
Description
Significance of Quinoline (B57606) Derivatives in Fundamental Chemical Research
Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives are of immense importance in fundamental chemical research. This significance stems from their versatile chemical nature, which allows for a wide range of chemical modifications, and their prevalence in both natural and synthetic compounds with diverse applications. The quinoline ring system is a key structural motif in many alkaloids, a class of naturally occurring compounds with pronounced physiological effects.
In the realm of medicinal chemistry, quinoline derivatives have been instrumental in the development of a wide array of therapeutic agents. The rigid, planar structure of the quinoline core provides an excellent scaffold for the spatial arrangement of various functional groups, enabling specific interactions with biological targets. This has led to the discovery and synthesis of numerous quinoline-based drugs with a broad spectrum of activities.
Furthermore, the electronic properties of the quinoline system, characterized by its aromaticity and the presence of a nitrogen heteroatom, make it an interesting subject for studies in physical organic chemistry. Research in this area explores aspects such as reaction mechanisms, tautomerism, and the influence of substituents on the electronic distribution and reactivity of the ring system. The ability to systematically modify the quinoline core allows for the fine-tuning of its properties, making it a valuable tool for understanding structure-activity and structure-property relationships.
Structural Characteristics of 2-Amino-4-hydroxy-6,8-dimethylquinoline
The chemical structure of This compound is defined by a quinoline core substituted with three key functional groups: an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and two methyl groups (-CH₃) at positions 6 and 8.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | Echemi echemi.com |
| Molecular Weight | 188.23 g/mol | Echemi echemi.com |
| IUPAC Name | 2-amino-6,8-dimethylquinolin-4-ol | Echemi echemi.com |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2O)N | Echemi echemi.com |
| InChI Key | HXNPYDVTMSRTPK-UHFFFAOYSA-N | Echemi echemi.com |
A critical structural feature of this compound is the potential for tautomerism. The presence of the hydroxyl group at the 4-position allows for the existence of a keto-enol equilibrium. This means the compound can exist in two interconverting forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). Computational studies on related 4-hydroxyquinoline (B1666331) derivatives have shown that the position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. researchgate.net In the solid state, many similar compounds are found to exist predominantly in the keto form. nih.govresearchgate.net The amino group at the 2-position can also exhibit imino-amino tautomerism, further adding to the structural complexity.
The methyl groups at positions 6 and 8 are electron-donating and sterically bulky. Their presence influences the electronic density of the aromatic system and can affect the reactivity and physical properties of the molecule, such as its solubility and crystal packing.
General Relevance of Amino- and Hydroxy-Substituted Quinolines in Contemporary Chemical Synthesis and Property Modulation
The presence of amino and hydroxyl groups on a quinoline scaffold significantly enhances its utility in chemical synthesis and allows for extensive property modulation. These functional groups serve as versatile handles for further chemical transformations, enabling the creation of a wide array of derivatives with tailored characteristics.
Amino Group: The amino group is a key nucleophile and a site for various chemical reactions. It can be acylated, alkylated, and used in the formation of Schiff bases. In the context of building more complex molecules, the amino group is often a crucial starting point for the construction of fused heterocyclic systems. For example, 6-aminoquinolones have been used as precursors in the synthesis of novel antibacterial agents. nih.gov The position and electronic nature of the amino group can profoundly influence the biological activity of the resulting compounds.
Hydroxy Group: The hydroxyl group, particularly at the 4-position, introduces the possibility of keto-enol tautomerism, which can be exploited in chemical synthesis. The hydroxyl group can also be alkylated to form ethers or acylated to form esters, providing a straightforward method for modifying the lipophilicity and other physicochemical properties of the molecule. The synthesis of various 4-hydroxycoumarin (B602359) derivatives, which share a similar structural motif, highlights the synthetic versatility of this functional group. arabjchem.org Furthermore, the hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and, consequently, the physical properties and biological activity of the compound. Studies on related 8-hydroxyquinolines demonstrate their ability to act as chelating agents for metal ions, a property that is central to some of their biological activities. nih.gov
In essence, the combination of amino and hydroxyl substituents on a quinoline core creates a molecule with a rich chemical reactivity profile. This allows chemists to systematically explore the chemical space around the quinoline scaffold, leading to the discovery of new compounds with modulated electronic, physical, and biological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-3-7(2)11-8(4-6)9(14)5-10(12)13-11/h3-5H,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNPYDVTMSRTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704476 | |
| Record name | 2-Amino-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858477-60-8 | |
| Record name | 2-Amino-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 2 Amino 4 Hydroxy 6,8 Dimethylquinoline
Transformations at the Exocyclic Amino Group
The primary aromatic amino group at the C2 position is a potent nucleophile, making it the principal site for a variety of derivatization reactions. Its reactivity is characteristic of other aromatic amines, allowing for modifications that can significantly alter the molecule's properties.
Nucleophilic Acylation, Alkylation, and Arylation Reactions
The nitrogen atom of the exocyclic amino group readily participates in nucleophilic substitution reactions with acylating, alkylating, and arylating agents.
Acylation: The reaction with acyl halides or anhydrides results in the formation of the corresponding N-acyl derivatives. This amidation reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reacting the amino group with acetyl chloride would yield N-(4-hydroxy-6,8-dimethylquinolin-2-yl)acetamide. This transformation is fundamental in synthetic chemistry for installing an amide functionality.
Alkylation and Arylation: While direct N-alkylation and N-arylation of aminoquinolines can be more complex and may require specific catalysts (e.g., Buchwald-Hartwig or Ullmann condensation conditions for arylation), these reactions provide pathways to secondary and tertiary amine derivatives. The reactivity is influenced by the steric hindrance around the amino group and the electrophilicity of the alkylating or arylating agent.
Condensation Reactions with Carbonyl Compounds to Form Schiff Bases
A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. sciencepublishinggroup.comekb.eg This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, typically under acidic catalysis or heat. sciencepublishinggroup.comfud.edu.ng
The general synthesis involves refluxing the aminoquinoline with an equimolar amount of a carbonyl compound in a suitable solvent like ethanol (B145695). ekb.egnih.gov The resulting Schiff base, or azomethine, contains a C=N double bond where the nitrogen is part of the original amino group. sciencepublishinggroup.comfud.edu.ng These reactions are versatile, allowing for the introduction of a wide array of substituents (R1, R2) depending on the carbonyl compound used.
A study on the closely related 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525) demonstrated its successful conversion into a Schiff base by reacting it with 3-amino acetophenone (B1666503) in an acidic medium. researchgate.net This analogue provides a strong model for the expected reactivity of 2-amino-4-hydroxy-6,8-dimethylquinoline.
Table 1: Examples of Schiff Base Formation Conditions from Analogous Amines
| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-amino-6-methylbenzothiazole | 5-bromo-2-hydroxybenzaldehyde | Ethanol | Reflux, 2 hours | Heterocyclic Schiff Base | ekb.eg |
| 8-aminoquinoline | 2-hydroxy naphthaldehyde | Methanol (B129727) | Reflux, 4 hours | Quinoline (B57606) Schiff Base | nih.gov |
Diazotization and Subsequent Coupling Reactions
As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).
The resulting diazonium salt is a valuable intermediate that can be used in various subsequent reactions. A particularly important application is in azo coupling, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form brightly colored azo compounds containing the -N=N- linkage. For example, coupling the diazotized this compound with an alkaline solution of a coupling component like 2-naphthol (B1666908) would yield a complex azo dye. The pH must be carefully controlled during the coupling step to ensure efficiency.
Reactions Involving the Hydroxy Functionality
The hydroxyl group at the C4 position, existing in tautomeric equilibrium with its keto form, presents a second major site for chemical modification. Its reactivity is akin to that of phenols and enols.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This reaction is typically performed using an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., dimethyl sulfate) in the presence of a base like potassium carbonate (K₂CO₃). nih.gov The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then attacks the alkylating agent in a nucleophilic substitution reaction. This method allows for the synthesis of 4-alkoxy derivatives.
O-Acylation: Similar to alkylation, acylation of the hydroxyl group yields the corresponding ester. This is commonly achieved using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). sciepub.com The reaction proceeds via the formation of a nucleophilic alkoxide that attacks the electrophilic carbonyl carbon of the acylating agent. This pathway leads to the formation of 4-acyloxy derivatives.
Table 2: General Conditions for O-Alkylation and O-Acylation of Hydroxy-Heterocycles
| Reaction Type | Reagent | Base | Solvent | General Product | Reference |
|---|---|---|---|---|---|
| O-Alkylation | Alkyl Halide | K₂CO₃ | Acetone | 4-Alkoxy derivative | nih.gov |
Investigations of Hydroxy-Quinolinone Tautomeric Reactivity
The 4-hydroxyquinoline (B1666331) moiety exists in a tautomeric equilibrium with its corresponding keto form, 4-quinolinone (or quinolin-4(1H)-one). researchgate.net The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the quinoline ring. nih.govnih.gov
Figure 1: Tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form of the quinoline ring.
In many heterocyclic systems, the keto tautomer is often favored, and this has been observed in related 4-hydroxyquinoline derivatives. researchgate.net Computational and spectroscopic studies (IR, NMR) on substituted quinolines have been used to determine the predominant tautomer in both the solid state and in solution. researchgate.netnih.gov The preference for one tautomer over the other has significant implications for reactivity. For example, O-alkylation and O-acylation reactions occur on the hydroxy (enol) tautomer, whereas reactions targeting the N-H bond or the alpha-carbon would proceed from the quinolinone (keto) tautomer. Understanding this equilibrium is crucial for predicting and controlling the outcome of derivatization reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring
The reactivity of the this compound core is governed by the interplay of its substituents. The amino and hydroxyl groups are strong activating groups that direct electrophilic substitution to the ortho and para positions. The quinoline nitrogen acts as a deactivating group, making the pyridine ring less susceptible to electrophilic attack than the benzene (B151609) ring. Furthermore, the compound exists in tautomeric equilibrium with 2-amino-6,8-dimethyl-1H-quinolin-4-one, which significantly influences its reactivity. researchgate.netnih.gov
Electrophilic Aromatic Substitution:
The electron-rich carbocyclic ring is the primary site for electrophilic attack. The directing effects of the amino, hydroxyl, and methyl groups would likely channel incoming electrophiles to the C5 and C7 positions. However, since the C6 and C8 positions are already substituted with methyl groups, substitution would be directed to the available C5 and C7 positions. Common electrophilic substitution reactions applicable to this scaffold include:
Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents.
Sulfonation: Addition of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complex with highly activated systems.
Nucleophilic Aromatic Substitution:
Direct nucleophilic aromatic substitution on the unsubstituted quinoline ring is generally difficult. However, the presence of a hydroxyl group at C4 allows for its conversion into a better leaving group, such as a tosylate or a triflate. More commonly, the corresponding 4-chloroquinoline (B167314) derivative, synthesized from the 4-hydroxyquinoline, serves as a key intermediate for nucleophilic substitution reactions. researchgate.net The chlorine at the C4 position is readily displaced by a variety of nucleophiles.
Studies on analogous 4-chloroquinolines have demonstrated successful substitution with amines, thiols, and alkoxides to yield a diverse range of functionalized quinolines. researchgate.netscholaris.ca For instance, the reaction of 4-chloro-8-tosyloxyquinoline with various nitrogen and sulfur nucleophiles has been shown to produce 4-amino and 4-thioalkyl-8-hydroxyquinolines in high yields. researchgate.net
Table 1: Potential Aromatic Substitution Reactions
| Reaction Type | Reagents/Conditions | Expected Product Class |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted quinolines |
| Bromination | Br₂/FeBr₃ | Bromo-substituted quinolines |
| Chlorination | Cl₂/FeCl₃ | Chloro-substituted quinolines |
| Nucleophilic Substitution (of 4-chloro derivative) | Amines, Thiols, Alkoxides | 4-Amino-, 4-Thio-, or 4-Alkoxy-quinolines |
Cyclization and Annulation Reactions Leading to Novel Fused Heterocyclic Systems
The functional groups present in this compound provide handles for constructing fused heterocyclic systems. These reactions often involve the intramolecular cyclization of a pre-functionalized substrate or an intermolecular reaction followed by cyclization.
Intramolecular Cyclization:
The amino and hydroxyl groups are prime sites for derivatization to introduce side chains capable of intramolecular cyclization. For example, acylation of the amino group followed by reaction with a suitable dielectrophile could lead to the formation of a new heterocyclic ring fused to the quinoline core.
Intermolecular Cyclization/Annulation:
Research on related hydroxyquinolines has shown their utility in building fused systems. For example, Knoevenagel condensation of 8-hydroxyquinolines with α-cyanocinnamonitriles has been used to synthesize pyrano[3,2-h]quinoline derivatives. nih.gov Similarly, the reaction of 2-(4-hydroxyquinolin-2-yl) acetates with aldehydes can lead to Knoevenagel condensation products or, in the case of salicylaldehydes, to the formation of partially saturated lactones through spontaneous ring closure. nih.gov
A plausible pathway for this compound could involve reaction with a β-ketoester, which could lead to the formation of a pyridone ring fused to the quinoline system, in a manner analogous to the Combes quinoline synthesis. Dehydrative cyclization is another key strategy, where N-(2-hydroxyethyl)amides, for instance, can be cyclized to form oxazolines, suggesting that appropriate derivatization of the amino group could lead to fused oxazine (B8389632) or similar heterocyclic systems. mdpi.com
Table 2: Potential Cyclization and Annulation Reactions
| Reaction Type | Reactants | Resulting Fused System (Example) |
| Knoevenagel Condensation/Cyclization | Malononitrile and an aldehyde | Pyranoquinoline |
| Reaction with β-Ketoesters | Ethyl acetoacetate | Pyridone-fused quinoline |
| Annulation with Alkynes | Diphenylacetylene | Fused pyran ring systems |
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. nih.gov For this compound, these reactions would typically be performed on a halogenated precursor, most likely a chloro- or bromo-substituted derivative.
Suzuki-Miyaura Coupling:
This palladium-catalyzed reaction would involve the coupling of a halo-quinoline derivative with a boronic acid or ester. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the site of halogenation.
Sonogashira Coupling:
The Sonogashira reaction enables the formation of a C-C bond between a halo-quinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable method for introducing alkynyl moieties, which can serve as handles for further transformations, such as click chemistry. researchgate.net
Buchwald-Hartwig Amination:
This palladium-catalyzed reaction is a key method for forming C-N bonds. It would allow for the coupling of a halo-quinoline with a wide range of primary or secondary amines, providing access to a diverse library of amino-substituted quinolines.
Heck and Stille Couplings:
The Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organotin compound) would also be applicable for the functionalization of a halogenated this compound, further expanding the scope of accessible derivatives.
The specific position of halogenation on the quinoline ring would determine the substitution pattern of the resulting cross-coupled products. Halogenation at the C4 position (via the corresponding 4-quinolone) or at one of the available positions on the carbocyclic ring (C5 or C7) would provide different isomers.
Table 3: Applicable Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Metal Catalyst (Typical) | Bond Formed |
| Suzuki-Miyaura | Halo-quinoline + Boronic acid/ester | Palladium | C-C |
| Sonogashira | Halo-quinoline + Terminal alkyne | Palladium/Copper | C-C (alkynyl) |
| Buchwald-Hartwig | Halo-quinoline + Amine | Palladium | C-N |
| Heck | Halo-quinoline + Alkene | Palladium | C-C (alkenyl) |
| Stille | Halo-quinoline + Organotin compound | Palladium | C-C |
Coordination Chemistry and Metal Complexation of 2 Amino 4 Hydroxy 6,8 Dimethylquinoline
Ligand Properties and Potential Chelation Sites (Nitrogen and Oxygen Donor Atoms)
2-Amino-4-hydroxy-6,8-dimethylquinoline possesses multiple potential donor atoms for metal chelation: the nitrogen atom of the amino group, the nitrogen atom within the quinoline (B57606) ring, and the oxygen atom of the hydroxyl group. The deprotonation of the hydroxyl group at the 4-position creates a negatively charged oxygen donor, which, in conjunction with the quinoline ring nitrogen, can form a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is a well-established binding mode for analogous 8-hydroxyquinoline (B1678124) ligands. scirp.orgtandfonline.comnih.gov
The amino group at the 2-position introduces another potential coordination site. Depending on the metal ion's size, coordination preference, and the reaction conditions, the ligand could potentially act as a bidentate or even a tridentate chelating agent. The geometry of the molecule suggests that chelation involving the amino nitrogen and the quinoline nitrogen would form a stable five-membered ring. It is also plausible for the ligand to bridge two metal centers, with the hydroxyl/ring nitrogen chelating one metal and the amino group coordinating to another. The presence of electron-donating methyl groups at the 6- and 8-positions can increase the electron density on the quinoline system, potentially enhancing the basicity of the donor atoms and the stability of the resulting metal complexes.
Studies on similar 4-amino-5-hydroxyacridine structures suggest that they can act as terdentate donors, indicating the potential for multidentate coordination in related systems. mcmaster.ca The specific chelation mode is influenced by steric factors and the electronic properties of the metal ion. mcmaster.ca
Synthesis and Stoichiometry of Metal Complexes (e.g., with d-block and f-block metal ions)
The synthesis of metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. scirp.orgacs.orgnih.gov For this compound, a common synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of a metal salt (e.g., chlorides or nitrates of d-block or f-block metals) in the same or a different solvent. acs.orgnih.gov
The reaction is often carried out under reflux for several hours to ensure completion. acs.org The pH of the reaction mixture can be a critical parameter; adjustment with a base like sodium hydroxide (B78521) or ammonia (B1221849) is sometimes necessary to facilitate the deprotonation of the hydroxyl group and promote complex formation. scirp.orgnih.gov The resulting metal complex, which may precipitate upon cooling or after adjusting the solvent polarity, can then be isolated by filtration, washed, and dried. acs.org
The stoichiometry of the resulting complexes is commonly determined using methods such as elemental analysis, conductometric titration, or spectrophotometric studies. scirp.orgscirp.org For bidentate quinoline ligands, metal-to-ligand ratios of 1:1 and 1:2 are frequently observed. scirp.orgscirp.orgresearchgate.net For instance, studies on 8-hydroxyquinoline have shown that it forms 1:2 complexes with Co(II) and Ni(II), and Cu(II). scirp.orgscirp.org Depending on the coordination number of the metal ion, solvent molecules (like water or ethanol) or counter-ions may also be incorporated into the coordination sphere, leading to geometries such as square planar or octahedral. scirp.orgscirp.orgmdpi.com For example, mixed ligand complexes of dioxouranium(VI) with 8-hydroxyquinoline and amino acids have been synthesized with a 1:1:1 molar proportion. nih.gov
Table 1: Illustrative Stoichiometries and Geometries of Metal Complexes with Related Quinoline Ligands
| Metal Ion | Analogous Ligand | Stoichiometry (M:L) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |
| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |
| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar | scirp.org |
| Cu(II) | Quinoline Schiff Base | 1:2 | Octahedral | mdpi.com |
| Fe(III) | Quinoline Schiff Base | 1:2 | Octahedral | mdpi.com |
| UO₂(VI) | 8-Hydroxyquinoline/Amino Acid | 1:1:1 | --- | nih.gov |
Spectroscopic Characterization of Metal Complexes (e.g., IR, UV-Vis, EPR, Magnetic Susceptibility)
Spectroscopic techniques are essential for elucidating the structure and bonding in metal complexes of this compound.
Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes provides direct evidence of coordination. Key expected changes include:
A shift or disappearance of the broad O-H stretching vibration upon deprotonation and coordination of the hydroxyl group.
Shifts in the stretching frequencies of the C=N and C=C bonds of the quinoline ring, indicating the involvement of the ring nitrogen in chelation.
Changes in the N-H stretching and bending vibrations of the amino group if it participates in coordination.
The appearance of new, low-frequency bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, which directly confirms the formation of coordinate bonds. scirp.orgscirp.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. In the free ligand, absorptions are typically due to π→π* and n→π* transitions within the quinoline ring. bendola.com Upon complexation, these bands may shift, and new bands can appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal ions. mdpi.combendola.com The position and intensity of d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral vs. tetrahedral). mdpi.combendola.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions like Cu(II) or Mn(II), EPR spectroscopy is a powerful tool. The g-values (g|| and g⊥) and hyperfine splitting constants can provide detailed insights into the coordination environment, the nature of the metal-ligand bonding (ionic vs. covalent), and the symmetry of the complex. bendola.commdpi.com For instance, for Cu(II) complexes, a g|| value less than 2.3 suggests a covalent character in the metal-ligand bond. bendola.com
Magnetic Susceptibility: Measuring the magnetic moment of a complex at room temperature helps determine the number of unpaired electrons on the metal center. This information is crucial for deducing the oxidation state and the spin state (high-spin or low-spin) of the metal ion, which in turn helps in assigning the coordination geometry. mdpi.com For example, experimental magnetic moments for Cu(II) octahedral complexes typically fall in the range of 1.7–2.2 B.M., while Co(II) high-spin octahedral complexes are in the range of 4.3–5.2 B.M. mdpi.com
Table 2: Representative Spectroscopic Data for a Cu(II) Complex with a Quinoline Schiff Base Ligand
Crystallographic Analysis of Metal Complexes for Coordination Geometry and Solid-State Structure
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. This technique provides detailed information on:
Coordination Geometry: It unequivocally establishes the arrangement of the ligand donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths and the angles within the chelate rings offer insights into the strength and nature of the coordination bonds and any strain within the complex.
While a specific crystal structure for a this compound metal complex is not available in the cited literature, analysis of related structures provides a template for what to expect. For example, the crystal structure of a complex involving an 8-hydroxyquinoline derivative was solved, confirming the coordination environment. researchgate.net In cases where single crystals are difficult to obtain, Powder X-ray Diffraction (PXRD) can be used. PXRD analysis can confirm the crystalline nature of a synthesized complex, determine its crystal system (e.g., monoclinic, cubic), and estimate the average crystallite size, confirming that the product is a new crystalline phase and not simply a mixture of starting materials. acs.orgmdpi.comscholarpublishing.org
Theoretical Studies on Complex Stability, Bonding Nature, and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies. scholarpublishing.orgnih.gov These theoretical methods can be used to model the geometric and electronic properties of the this compound ligand and its metal complexes.
Geometry Optimization: DFT calculations can predict the most stable three-dimensional structure of a complex, providing optimized bond lengths and angles that can be compared with experimental data from crystallography. mdpi.comscholarpublishing.org
Complex Stability and Bonding: The stability of the complexes can be evaluated by calculating their binding energies. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the nature of the metal-ligand bonding. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the complex. bendola.comnih.gov
Electronic Structure and Spectroscopic Prediction: DFT can be used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule. rsc.org Furthermore, Time-Dependent DFT (TD-DFT) can simulate the electronic absorption (UV-Vis) spectra of the complexes, which helps in the assignment of experimentally observed electronic transitions. nih.gov Vibrational frequencies from DFT calculations can also be correlated with experimental IR spectra to aid in the assignment of vibrational modes. scholarpublishing.org
Studies on related 8-hydroxyquinoline systems have employed DFT to investigate their bonding mechanisms to metal surfaces and to characterize the quantum chemical parameters of their complexes. mdpi.comrsc.org
Table 3: Common Parameters from Theoretical Studies of Metal Complexes
| Theoretical Method | Calculated Parameter | Significance | Reference |
|---|---|---|---|
| DFT | Optimized Geometry | Predicts the most stable 3D structure | scholarpublishing.org |
| Binding Energy | Indicates the stability of the metal-ligand bond | rsc.org | |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability | bendola.com | |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and reactive sites | rsc.org | |
| TD-DFT | Absorption Spectra (UV-Vis) | Correlates with and helps assign experimental spectra | nih.gov |
Applications of 2 Amino 4 Hydroxy 6,8 Dimethylquinoline in Advanced Materials and Analytical Chemistry
Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules
The presence of both a nucleophilic amino group and a phenolic hydroxyl group, in addition to the reactive quinoline (B57606) ring system, renders 2-Amino-4-hydroxy-6,8-dimethylquinoline a highly versatile building block in organic synthesis. These functional groups provide multiple reaction pathways for the construction of more complex molecular architectures, particularly fused heterocyclic systems.
The amino group can readily undergo reactions such as diazotization, acylation, and Schiff base formation, while the hydroxyl group can be alkylated, acylated, or participate in condensation reactions. This dual functionality allows for stepwise or one-pot multicomponent reactions to build intricate polycyclic structures. For instance, analogous 4-hydroxy-2-quinolones are known to be valuable precursors in the synthesis of a variety of fused heterocycles with interesting biological and pharmaceutical properties. nih.gov
Research on similar heterocyclic systems, such as 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525), has demonstrated the potential for these types of compounds to be starting materials for a range of derivatives including oxazepines, β-lactams, imidazolidines, thiazolidines, and tetrazoles through reactions involving the amino and other functional groups. researchgate.net The reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with various nucleophiles followed by cyclization reactions has been shown to produce fused pyrazolo[4,3-c]quinolin-4(5H)-ones, highlighting the synthetic utility of the quinoline scaffold. researchgate.netresearchgate.net
The general synthetic strategies involving related aminohydroxyquinolines suggest that this compound can be a key intermediate in the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. The "tert-amino effect" observed in heterocyclic chemistry, where an N,N-dialkylamino group influences cyclization reactions, provides a basis for creating spiro-fused heterocycles, a strategy that could be adapted for derivatives of the title compound. nih.gov
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Amino Group | Diazotization followed by coupling | Azo dyes and pigments |
| Amino Group | Acylation | Amide derivatives |
| Amino Group | Schiff Base Formation | Imines, precursors to other heterocycles |
| Hydroxyl Group | Alkylation/Acylation | Ethers/Esters with modified solubility and reactivity |
| Ring System | Cyclization Reactions | Fused heterocyclic systems (e.g., pyrazolo-, oxazolo-, thiazolo-quinolines) |
Incorporation into Organic Dyes and Pigments (excluding biological stains)
The quinoline nucleus is a well-known chromophore, and the presence of electron-donating amino and hydroxyl groups in this compound makes it an excellent candidate for the synthesis of organic dyes and pigments. These substituents can enhance the delocalization of π-electrons within the aromatic system, leading to absorption of light in the visible region and thus, color.
A common method for producing brightly colored compounds from aromatic amines is through the formation of azo dyes. This involves the diazotization of the amino group on this compound with a reagent like sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable coupling component (e.g., a phenol (B47542) or another aromatic amine). The resulting azo compounds (-N=N- linkage) are known for their vibrant colors and are widely used as industrial colorants. researchgate.net
Studies on 8-hydroxyquinoline (B1678124) have shown that it can be readily coupled with diazonium salts to produce azo dyes with good affinity for fabrics like polyester. nih.govresearchgate.net Similarly, 4-hydroxycoumarin (B602359) derivatives have been used to synthesize a range of azo dyes with good fastness properties for textile applications. researchgate.net It is anticipated that azo dyes derived from this compound would exhibit interesting color properties, which could be fine-tuned by the choice of the coupling partner.
Table 2: Predicted Color Characteristics of Azo Dyes from this compound
| Coupling Component | Predicted Color Range | Potential Application |
| Phenol | Yellow to Orange | Textile Dyeing |
| Naphthol | Orange to Red | Pigments for Inks and Coatings |
| Aniline Derivatives | Yellow to Red | Disperse Dyes for Synthetic Fibers |
| Pyrazolone Derivatives | Yellow to Red | Colorants for Plastics |
Role in the Development of Luminescent Materials and Probes for Non-Biological Applications
Quinoline derivatives are renowned for their luminescent properties and their ability to form fluorescent complexes with metal ions. The 8-hydroxyquinoline (oxine) scaffold is a classic example, forming the basis for many fluorescent chemosensors. rsc.org The structural similarity of this compound to these compounds suggests its potential in the development of novel luminescent materials.
The mechanism of luminescence in such compounds often involves chelation-enhanced fluorescence (CHEF). In the free ligand, photoinduced electron transfer (PET) from the amino group to the quinoline ring can quench fluorescence. Upon coordination with a metal ion, this PET process can be inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response is highly desirable for sensing applications.
Derivatives of 8-amidoquinoline have been specifically highlighted as effective fluorophores for the detection of metal ions like Zn²⁺. nih.gov The presence of both an amino and a hydroxyl group in this compound provides a bidentate chelation site for metal ions, which is a key feature for the design of fluorescent probes. The dimethyl substituents on the quinoline ring can also influence the photophysical properties, such as the emission wavelength and quantum yield, through electronic and steric effects.
These luminescent properties are not only useful for sensing but also for the development of organic light-emitting diodes (OLEDs). Metal complexes of quinoline derivatives, such as aluminum tris(8-hydroxyquinoline) (Alq3), are widely used as emitter materials in OLEDs. The development of new quinoline-based ligands like this compound could lead to novel luminescent metal complexes with tailored emission colors and improved device performance. researchgate.net
Application as a Reagent in Analytical Chemistry (e.g., for metal ion sensing or chelation, excluding clinical diagnostics)
The ability of this compound to act as a chelating agent for metal ions forms the basis of its application in analytical chemistry. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form a stable five-membered ring with a metal ion. This chelation can result in a distinct color change or a change in the fluorescence of the compound, allowing for the qualitative and quantitative determination of metal ions in solution.
Phenolic Mannich bases and other related structures have been successfully employed as selective "turn-on" or "turn-off" fluorescent chemosensors for various metal ions, including Al³⁺ and Cu²⁺. nih.gov The specific response of the sensor to a particular metal ion is determined by factors such as the size of the metal ion, its charge, and its coordination geometry, as well as the structure of the chelating ligand.
The selectivity of this compound as a metal ion sensor could be tuned by further chemical modification. For instance, the introduction of different substituents on the amino group or the quinoline ring could alter its binding affinity and selectivity for different metal ions. Such tailored chemosensors are valuable for environmental monitoring, industrial process control, and other analytical applications where the detection of specific metal ions is crucial. The interaction of similar compounds with metal ions has been shown to be useful for their detection and quantification. mdpi.com
Exploration in Polymer Chemistry and Advanced Functional Materials
While direct reports on the incorporation of this compound into polymers are scarce, its bifunctional nature (possessing both an amino and a hydroxyl group) presents significant potential for its use as a monomer in polymer synthesis. These functional groups are capable of participating in various polymerization reactions.
For example, the amino and hydroxyl groups can react with difunctional monomers such as diacyl chlorides, diisocyanates, or diepoxides to form polyesters, polyamides, polyurethanes, or epoxy resins, respectively. The incorporation of the rigid, planar quinoline unit into the polymer backbone would likely enhance the thermal stability and mechanical properties of the resulting polymer.
Furthermore, the inherent properties of the quinoline moiety, such as its ability to chelate metal ions and its potential for luminescence, could be imparted to the polymer. This could lead to the development of advanced functional materials, including:
Polymeric metal scavengers: Polymers capable of selectively binding and removing specific metal ions from solutions.
Luminescent polymers: Materials that emit light upon excitation, with potential applications in sensors, displays, and lighting.
Conducting polymers: If the quinoline units are appropriately conjugated within the polymer chain, the resulting material could exhibit electrical conductivity.
Future Research Directions and Unexplored Avenues for 2 Amino 4 Hydroxy 6,8 Dimethylquinoline Research
Development of Novel Asymmetric Synthesis Methodologies
The development of efficient and stereoselective synthetic routes to chiral quinolines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Future research should focus on creating novel asymmetric syntheses for 2-Amino-4-hydroxy-6,8-dimethylquinoline derivatives.
Key areas for exploration include:
Catalytic Asymmetric Hydrogenation: The use of chiral transition-metal catalysts for the asymmetric hydrogenation of quinoline (B57606) precursors is a well-established yet continuously evolving field. Research into the application of novel chiral ligands and metal complexes, such as those based on iridium or rhodium, could lead to highly enantioselective syntheses of tetrahydroquinoline derivatives of the target compound. acs.orgnih.gov
Organocatalysis: Chiral Brønsted acids have been successfully employed in the asymmetric transfer hydrogenation of substituted quinolines. acs.org Investigating the use of chiral phosphoric acids or other organocatalysts for the enantioselective synthesis of this compound could provide a metal-free and environmentally benign alternative.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. Exploring the use of enzymes, such as engineered ketoreductases or transaminases, for the asymmetric synthesis of chiral precursors to this compound could lead to highly efficient and sustainable synthetic processes.
Discovery of Unconventional Reactivity Pathways and Catalytic Transformations
The inherent reactivity of the quinoline nucleus, coupled with the electronic effects of the amino, hydroxyl, and methyl substituents, suggests that this compound could participate in a variety of novel chemical transformations.
Future investigations should aim to uncover unconventional reactivity pathways:
C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools in organic synthesis. mdpi.com Exploring transition-metal-catalyzed C-H functionalization at various positions on the this compound scaffold could provide direct access to a wide range of novel derivatives with potentially enhanced biological or material properties.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled a plethora of new chemical transformations. Investigating the photochemical properties of this compound and its potential to engage in photoredox-catalyzed reactions, such as radical additions or cross-couplings, could open up new synthetic avenues. nih.gov
Tandem and Cascade Reactions: The development of tandem or cascade reactions offers a step-economical approach to the synthesis of complex molecules. acs.orgjst.go.jpnih.gov Designing novel cascade reactions that incorporate this compound as a key building block could lead to the efficient construction of intricate molecular architectures. nih.gov
Advanced Spectroscopic Investigations of Dynamic Processes
A thorough understanding of the dynamic processes involving this compound, such as reaction kinetics and molecular motions, is crucial for optimizing its synthesis and application. Advanced spectroscopic techniques can provide invaluable insights into these processes.
Future research in this area should include:
In-situ Reaction Monitoring: Utilizing techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy to monitor the synthesis of this compound in real-time can provide detailed kinetic data and mechanistic information. perkinelmer.com This can aid in the optimization of reaction conditions and the identification of transient intermediates.
Ultrafast Spectroscopy: Probing the excited-state dynamics of this compound using ultrafast spectroscopic techniques, such as transient absorption or time-resolved fluorescence spectroscopy, can elucidate its photophysical properties and potential for applications in optoelectronics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to unambiguously determine the structure of new derivatives and to study their conformational dynamics in solution.
Data-Driven and Machine Learning Approaches for Derivative Design and Property Prediction
The integration of computational methods, including data-driven and machine learning approaches, can significantly accelerate the discovery and optimization of this compound derivatives with desired properties.
Promising avenues for future research include:
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSAR and QSPR models can establish correlations between the structural features of this compound derivatives and their biological activities or physicochemical properties. wiserpub.com These models can then be used to virtually screen and prioritize new derivatives for synthesis and testing.
Machine Learning for Property Prediction: Employing machine learning algorithms, such as random forests, support vector machines, or deep neural networks, can enable the prediction of various properties of novel this compound derivatives, including their solubility, toxicity, and potential for specific applications. researchgate.netnih.gov This can help to guide the design of new compounds with improved characteristics.
De Novo Design using Artificial Intelligence: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of quinoline derivatives to generate novel molecular structures with a high likelihood of possessing desired properties. nih.govtue.nlfrontiersin.orgarxiv.org This approach can significantly expand the chemical space of accessible this compound derivatives.
Integration into Multicomponent Systems for Emerging Applications in Optoelectronics or Catalysis
The unique electronic and structural features of this compound make it an attractive candidate for incorporation into multicomponent systems for advanced applications in fields such as optoelectronics and catalysis.
Future research should explore the following:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have shown promise as materials for OLEDs. Investigating the potential of this compound and its derivatives as emitters, host materials, or charge-transporting layers in OLED devices could lead to the development of more efficient and stable lighting and display technologies.
Homogeneous and Heterogeneous Catalysis: The nitrogen atom in the quinoline ring and the amino and hydroxyl groups can act as coordination sites for metal ions. Exploring the use of this compound as a ligand for transition metal catalysts could lead to the development of novel catalytic systems for a variety of organic transformations. bohrium.com
Supramolecular Assemblies and Sensors: The ability of the quinoline scaffold to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a suitable building block for the construction of supramolecular assemblies. researchgate.net Investigating the self-assembly properties of this compound and its potential to form functional supramolecular structures could lead to the development of new sensors or responsive materials.
Q & A
Basic: What are the optimal synthetic routes for 2-amino-4-hydroxy-6,8-dimethylquinoline, and how can reaction conditions be monitored for yield optimization?
Methodological Answer:
The synthesis of quinoline derivatives typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, polyphosphoric acid-mediated cyclization of enaminones at elevated temperatures (~140°C) under reflux has been effective for similar compounds, with reaction progress monitored via TLC . Purification via column chromatography (e.g., hexane:ethyl acetate gradients) and crystallization in solvent mixtures (e.g., ethyl acetate-hexane) are standard for isolating pure products . To optimize yields, variables such as reaction time, acid catalyst concentration, and temperature should be systematically tested. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce substituents post-cyclization, as seen in analogous quinoline syntheses .
Advanced: How do steric and electronic effects of the 6,8-dimethyl and 4-hydroxy groups influence the compound’s crystallographic packing and intermolecular interactions?
Methodological Answer:
X-ray crystallography reveals that substituents like methyl and hydroxy groups significantly affect molecular geometry and packing. For instance, dihedral angles between quinoline cores and substituents (e.g., 60.44° vs. 56.04° in similar structures) correlate with steric bulk, while hydrogen bonds (e.g., C–H···O) and π-π interactions (3.7 Å stacking distances) stabilize crystal lattices . Computational modeling (DFT or MD simulations) can quantify steric clashes and electronic effects, while comparative studies with analogs (e.g., 4,6,8-trimethylquinoline) provide empirical validation.
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT/HSQC to resolve overlapping signals from methyl and aromatic protons.
- IR : Confirm hydroxy (-OH) and amino (-NH2) groups via O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- MS : High-resolution ESI-MS validates molecular weight (±5 ppm error).
If spectral data conflicts with expected structures (e.g., unexpected splitting in NMR), repeat measurements under varied conditions (e.g., DMSO-d6 vs. CDCl3) or employ alternative techniques like X-ray crystallography or 2D NMR (COSY, NOESY) .
Advanced: How can researchers design experiments to assess the compound’s potential bioactivity, given structural similarities to carcinogenic heterocyclic amines?
Methodological Answer:
In Silico Screening : Use molecular docking to predict binding affinity for targets like DNA topoisomerases or cytochrome P450 enzymes, leveraging structural analogs (e.g., 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) .
In Vitro Assays :
- DNA Adduct Formation : Incubate with human hepatocytes and quantify adducts via 32P-postlabeling or LC-MS/MS .
- Cytotoxicity : Measure IC50 in cancer cell lines (e.g., HepG2) using MTT assays.
SAR Studies : Synthesize derivatives (e.g., replacing methyl with methoxy groups) to isolate contributions of specific substituents to bioactivity .
Advanced: How should researchers address contradictions in reported solubility and stability data for this compound?
Methodological Answer:
Standardize Solubility Tests : Use USP buffers (pH 1.2–7.4) and quantify solubility via HPLC-UV. Note that dimethyl groups enhance hydrophobicity, reducing aqueous solubility compared to hydroxy-substituted analogs .
Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Discrepancies may arise from impurities (e.g., residual solvents) or photodegradation; control light exposure and validate purity via DSC/TGA .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/Hydrophobicity : Use ChemAxon or ACD/Labs software.
- pKa Prediction : SPARC or MarvinSuite account for substituent effects on hydroxy and amino groups.
- Crystal Structure Prediction : Tools like Mercury (CCDC) or Polymorph Predictor (Materials Studio) model packing motifs . Cross-validate predictions with experimental DSC/XRD data .
Advanced: What strategies mitigate challenges in quantifying trace impurities during HPLC analysis of this compound?
Methodological Answer:
Column Selection : Use C18 columns with 1.7 µm particles (UPLC) for high resolution.
Detection : Employ diode-array detection (DAD) for UV-active impurities or HRMS for structural identification.
Method Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ determination. For example, spike samples with known impurities (e.g., 4-amino-2-methyl-6,8-dichloroquinoline ) to optimize separation .
Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Detailed Documentation : Specify reagent grades (e.g., anhydrous sodium sulfate for drying ), solvent ratios, and equipment (e.g., oil bath vs. microwave heating).
- Purification Criteria : Report Rf values from TLC and column chromatography gradients.
- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem ) and raw crystallographic data in the CCDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
